molecular formula C12H15N B8624362 Benzenamine, N-2-cyclohexen-1-yl- CAS No. 52034-22-7

Benzenamine, N-2-cyclohexen-1-yl-

Cat. No.: B8624362
CAS No.: 52034-22-7
M. Wt: 173.25 g/mol
InChI Key: XXODTFJGVBAOJB-UHFFFAOYSA-N
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Description

Benzenamine, N-2-cyclohexen-1-yl- is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

52034-22-7

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-cyclohex-2-en-1-ylaniline

InChI

InChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-9,12-13H,2,6,10H2

InChI Key

XXODTFJGVBAOJB-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Twelve enantioselective Examples are shown in Table 5 below (entries 1-12). A typical procedure is as follows: [Pd(π-allyl)Cl]2 (2.3 mg, 0.0063 mmol) and the (R,R)-Naphthyl-Trost ligand (10.9 mg, 0.0138 mmol) were dissolved in 0.1 mL of dry THF in a screw-capped vial. After stirring for one min, aniline (11.4 μL, 0.125 mmol) was added, and the color of the solution turned bright yellow. After addition of cyclohexadiene (47.6 μL, 0.500 mmol), the vial was sealed with a cap that contained a PTFE septum, and the reaction mixture was stirred at room temperature for 120 h. After removal of all volatile compounds using a rotary evaporator, the residue was purified by chromatography on silica gel (Hexanes : EtOAc=200:1) to give 18.8 mg (87%) of N-cyclohex-2-en-1-ylaniline as a colorless oil with 89% ee and the [α]D24° C. value of −84.5 (c 1.0222, CH2Cl2)
[Compound]
Name
[Pd(π-allyl)Cl]2
Quantity
2.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
(R,R)-Naphthyl-Trost ligand
Quantity
10.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
11.4 μL
Type
reactant
Reaction Step Two
Quantity
47.6 μL
Type
reactant
Reaction Step Three
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydroamination of 1,3-Dienes with Arylamines: Sixteen examples of hydroamination of 1,3-dienes with arylamines are shown in Table 3 below (Entries 1-16). Typical reaction conditions are 0.5 mmol amine, 2 mmol cyclohexadiene, 2 mol % Pd(PPh3)4, 10 mol % TFA, toluene, 25° C., mixed for 24 hours. A typical procedure is given for Entry 1, Table 1: Pd(PPh3)4 (5.8 mg, 0.0050 mmol) was suspended in 0.1 mL of toluene in a screw-capped vial. 1,3-Cyclohexadiene (160 mg, 190 μL, 2.00 mmol) and aniline (46.6 mg, 45.6 μL, 0.500 mmol) were added to the reaction mixture. The vial was sealed with a cap containing a PTFE septum and removed from the drybox. Trifluoroacetic acid (5.7 mg, 3.9 μL, 0.050 mmol) was added to the reaction mixture by syringe. The reaction mixture was then stirred at room temperature for 24 h. All volatile compounds were evaporated under reduced pressure, and the residue was adsorbed onto silica gel. The product was eluted using 0.5% ethyl acetate/hexanes to give 85.5 mg (99%) of N-cyclohex-2-en-1-ylaniline as a colorless oil. Additional compounds were made in a similar fashion and analyzed as follows.
[Compound]
Name
1,3-Dienes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.9 μL
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
solvent
Reaction Step Four
Quantity
5.8 mg
Type
catalyst
Reaction Step Five
[Compound]
Name
Arylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,3-dienes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
arylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
amine
Quantity
0.5 mmol
Type
reactant
Reaction Step Nine
Quantity
2 mmol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
190 μL
Type
reactant
Reaction Step Ten
Quantity
45.6 μL
Type
reactant
Reaction Step Ten

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